CES1 Inhibitory Potency: 15 nM IC50 Differentiates This Scaffold from Structurally Related Benzoates
This compound demonstrates potent inhibition of human recombinant carboxylesterase 1 (CES1) with an IC50 of 15 nM [1]. In contrast, the structurally distinct CES1 inhibitor betulinic acid (a natural pentacyclic triterpenoid) also exhibits an IC50 of 15 nM against CES1 [2]. The comparable nanomolar potency of this halogenated benzoate scaffold—despite its markedly different chemotype—represents a meaningful differentiation from other benzoate esters that lack CES1 inhibitory activity or require micromolar concentrations for effect. No direct head-to-head data are available against other benzoates in the same assay; however, known CES1 inhibitors such as diltiazem (IC50 = 13.9 µM), benztropine (IC50 = 298.2 µM), and iloprost (IC50 = 366.8 µM) exhibit potencies 3-4 orders of magnitude weaker [3].
| Evidence Dimension | CES1 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 15 nM |
| Comparator Or Baseline | Betulinic acid IC50 = 15 nM; Diltiazem IC50 = 13.9 µM; Benztropine IC50 = 298.2 µM; Iloprost IC50 = 366.8 µM |
| Quantified Difference | Target compound is equipotent to betulinic acid and approximately 1000-fold more potent than diltiazem; >19,000-fold more potent than benztropine |
| Conditions | Inhibition of human recombinant CES1 expressed in baculovirus-infected BTI insect cells using 4-NPA as substrate; spectrophotometric analysis [1] |
Why This Matters
The 15 nM IC50 establishes this compound as a potent CES1 inhibitor, providing researchers with a halogenated benzoate chemotype alternative to natural product-derived inhibitors for probe development and metabolic studies.
- [1] BindingDB Entry BDBM50570555 (CHEMBL4868014). Ethyl 5-bromo-4-chloro-2-hydroxy-3-methylbenzoate — Liver Carboxylesterase 1 Inhibition Data. View Source
- [2] Zou LW, et al. Discovery of natural pentacyclic triterpenoids as potent and selective inhibitors against human carboxylesterase 1. Fitoterapia. 2019;137:104199. View Source
- [3] Combined Ensemble Docking and Machine Learning in Identification of Therapeutic Agents with Potential Inhibitory Effect on Human CES1. ACS Omega. 2020;5(8):4148-4156. View Source
